molecular formula C16H15BrN2O2 B607966 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1955554-15-0

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide

Cat. No. B607966
CAS RN: 1955554-15-0
M. Wt: 347.21
InChI Key: WJCDPYHXTLWAKI-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide” is a solid substance . Its empirical formula is C15H13N3O2 and it has a molecular weight of 267.28 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1=CN2C(C=C1)=NC(C3=CC=C4OCCOC4=C3)=C2 . This indicates that the compound contains a dihydrobenzo[b][1,4]dioxin ring attached to an imidazo[1,2-a]pyridine ring .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C15H13N3O2 and it has a molecular weight of 267.28 .

Scientific Research Applications

Ligand Formation in Chemistry

  • Ditopic Hexadentate Ligands Formation : Research by Schäfer et al. (2021) demonstrates the development of a family of ditopic hexadentate ligands based on a parent compound that includes a central benzo[1,2-d:4,5-d’]diimidazole bridge. This research contributes to the understanding of ligand formation and the study of isomeric coordination complexes in chemistry (Schäfer et al., 2021).

Biological Activities and Pharmacological Applications

  • Histamine H2-Receptor Antagonists : A study by Katsura et al. (1992) explored the synthesis and antiulcer activities of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, a novel class of histamine H2-receptor antagonists. This research is significant for understanding the biological activities and potential pharmacological applications of these compounds (Katsura et al., 1992).

Synthesis of Fused Heterocyclic Systems

  • Synthesis of Novel Fused Systems : The work by Bakhite et al. (2005) involves the synthesis of novel pyridothienopyrimidines and related fused systems. This research provides insights into the methodologies for synthesizing complex fused heterocyclic systems, relevant in pharmaceutical chemistry and material science (Bakhite et al., 2005).

Inhibitors in Biomedical Research

  • Caspase-3 Inhibitors : Jiang and Hansen (2011) conducted a study on isatin 1,2,3-triazoles as potent inhibitors against caspase-3, an important enzyme in apoptosis. Their findings contribute to the development of potential therapeutic agents targeting caspase-3 (Jiang & Hansen, 2011).

N-Heterocyclic Carbene Derivatives

  • N-Heterocyclic Carbene (NHC) Derivatives : Research by Laus et al. (2010) on N-Heterocyclic Carbene (NHC) derivatives of 1,3-Di(benzyloxy)imidazolium salts provides valuable insights into the synthesis and properties of NHC compounds, which are of interest in organometallic chemistry and catalysis (Laus et al., 2010).

Antiulcer Agents

  • Antiulcer Agents Synthesis : Starrett et al. (1989) investigated the synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents. Their findings contribute to the development of new therapeutic options for ulcer treatment (Starrett et al., 1989).

B-Raf Kinase Inhibitors

  • B-Raf Kinase Inhibitory Activity : A study by Yang et al. (2012) focused on designing novel compounds as inhibitors of B-Raf kinase, a target in cancer therapy. They explored the synthesis and biological activity of 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives, contributing to the development of potential cancer therapeutics (Yang et al., 2012).

Lanthanide Nitrato Complexes

  • Luminescent Properties in Lanthanide Nitrato Complexes : Research by Petoud et al. (1997) on the luminescent properties of lanthanide nitrato complexes provides insights into the field of luminescence and its potential applications in materials science and optical devices (Petoud et al., 1997).

Photoreduction in Organic Chemistry

  • Photoreduction of Pyridine N-Oxide : Nakanishi et al. (2005) studied the photoreduction of pyridine N-oxide, a key structure in antitumor agents, highlighting the importance of this reaction in organic synthesis and medicinal chemistry (Nakanishi et al., 2005).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2.BrH/c1-11-2-5-16-17-13(10-18(16)9-11)12-3-4-14-15(8-12)20-7-6-19-14;/h2-5,8-10H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCDPYHXTLWAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC4=C(C=C3)OCCO4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide
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2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide
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2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide
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2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide
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2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide
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2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide

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